5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one
Overview
Description
5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one (DCN) is a chemical compound that has been studied extensively in the scientific community for its potential applications in various fields. DCN is a member of the naphthalene family, a group of compounds with a variety of industrial and medicinal uses. DCN is a colorless, crystalline solid with a melting point of approximately 160°C. It is soluble in water, ethanol, and many organic solvents.
Scientific Research Applications
Application 1: Bcl-2 Inhibitors
- Summary of Application: 3,4-dihydronaphthalen-1 (2H)-one derivatives have been designed and synthesized as Bcl-2 inhibitors. Bcl-2 is a protein that plays a key role in apoptosis, and its inhibition is a promising strategy for treating malignant tumors .
- Methods of Application: The derivatives were synthesized by the Claisen–Schmidt condensation reaction. Their structures were characterized by NMR, FTIR, and MS spectroscopy .
- Results: The synthesized compounds exhibited significant anticancer activities against various human neoplastic cell lines. Their cytotoxicities for LO2 cell lines were lower than DOX, especially for 6b and 6d .
Application 2: Sertraline Synthesis
- Summary of Application: 5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one is used as an intermediate in the synthesis of the drug Sertraline .
- Results: The outcome of this application is the production of Sertraline, a medication used to treat depression, obsessive-compulsive disorder, panic disorder, and social anxiety disorder .
Application 3: 1,2,4-Benzothiadiazine-1,1-dioxide Derivatives
- Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 3,4-dihydronaphthalen-1 (2H)-one derivatives, have been found to exhibit a range of pharmacological activities .
- Results: The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide derivatives include antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators .
Application 4: Antimicrobial Activity
- Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 3,4-dihydronaphthalen-1 (2H)-one derivatives, have been found to exhibit antimicrobial activity .
- Results: The 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have shown promising results in inhibiting the growth of various microorganisms .
Application 5: Antiviral Activity
- Summary of Application: 1,2,4-Benzothiadiazine-1,1-dioxide derivatives, which can be synthesized from 3,4-dihydronaphthalen-1 (2H)-one derivatives, have been found to exhibit antiviral activity .
- Results: The 1,2,4-Benzothiadiazine-1,1-dioxide derivatives have shown promising results in inhibiting the replication of various viruses .
properties
IUPAC Name |
5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O/c11-7-4-5-8(12)10-6(7)2-1-3-9(10)13/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTJFNBFQPUZKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445729 | |
Record name | 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,8-dichloro-3,4-dihydro-2H-naphthalen-1-one | |
CAS RN |
112933-45-6 | |
Record name | 5,8-Dichloro-3,4-dihydronaphthalen-1(2H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90445729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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